1,3,4-Thiadiazole-2(3H)-thione

描述

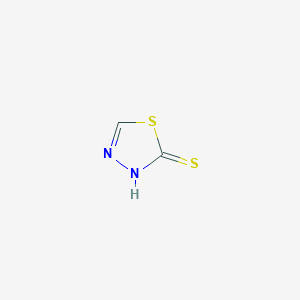

Structure

3D Structure

属性

IUPAC Name |

3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAMDELLBBZOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066399 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-82-3 | |

| Record name | 1,3,4-Thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18686-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18686-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,4 Thiadiazole 2 3h Thione and Its Analogues

Classical and Contemporary Synthesis Routes to the 1,3,4-Thiadiazole-2(3H)-thione Core

The construction of the this compound scaffold can be achieved through several reliable methods, each starting from different precursors and employing various reaction conditions.

Cyclization Reactions from Thiosemicarbazides

The cyclization of thiosemicarbazides is a widely utilized and efficient method for the synthesis of 1,3,4-thiadiazoles. sbq.org.br This approach typically involves the reaction of a thiosemicarbazide (B42300) derivative with a suitable cyclizing agent.

One common strategy is the reaction of thiosemicarbazides with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). For instance, 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide can be cyclized with CS₂ in the presence of potassium hydroxide to yield 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione. nih.gov Similarly, reacting N-(4-chlorophenyl)hydrazinecarbothioamide with CS₂ under alkaline conditions produces 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. nih.gov

Another approach involves the acid-catalyzed cyclization of thiosemicarbazides. Concentrated sulfuric acid is a common reagent for this transformation. nih.gov For example, 1-R-4-(3-methoxyphenyl)thiosemicarbazides can be cyclized in concentrated sulfuric acid to form the corresponding 1,3,4-thiadiazoles. nih.gov The reaction of substituted thiosemicarbazones with concentrated sulfuric acid, followed by heating, also yields 1,3,4-thiadiazole (B1197879) derivatives. chemmethod.com

Furthermore, solid-phase synthesis has been employed for the construction of 1,3,4-thiadiazole libraries. This method involves a desulfurative cyclization of a thiosemicarbazide resin using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl) to generate a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.orgnih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | CS₂, KOH | 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione | nih.gov |

| N-(4-chlorophenyl)hydrazinecarbothioamide | CS₂, NaOH | 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | nih.gov |

| 1-R-4-(3-methoxyphenyl)thiosemicarbazides | H₂SO₄ (conc.) | 1,3,4-Thiadiazole derivatives | nih.gov |

| Substituted thiosemicarbazones | H₂SO₄ (conc.) | 1,3,4-Thiadiazole derivatives | chemmethod.com |

| Thiosemicarbazide resin | p-TsCl | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | acs.orgnih.gov |

Routes Involving Dithiocarbazates and Their Derivatives

Dithiocarbazates serve as valuable precursors for the synthesis of the 1,3,4-thiadiazole ring system. These methods often involve the initial formation of a dithiocarbazate intermediate, which then undergoes cyclization.

A common route begins with the reaction of a hydrazide with carbon disulfide in a basic medium to form a potassium salt of dithiocarbazate. This intermediate is then cyclized, often with the aid of an acid, to yield the 1,3,4-thiadiazole-2-thiol (B7761032) derivative. For example, naproxen (B1676952) hydrazide can be converted to its corresponding potassium dithiocarbazate salt using carbon disulfide in a basic medium, which is subsequently oxidized with concentrated sulfuric acid to form a compound containing the thiol thiadiazole ring. researchgate.net

Synthesis from Thiocarbohydrazide and Related Precursors

Thiocarbohydrazide is a versatile building block for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. One method involves the direct addition reaction between hydrazine (B178648) hydrate (B1144303) and carbon disulfide to prepare thiocarbohydrazide. epstem.net This can then be converted to a hydrazone derivative, which undergoes catalytic intracyclization to form a 2,5-dihydro-1,3,4-thiadiazoline compound. epstem.net

Oxidative Cyclization Protocols

Oxidative cyclization provides an alternative and efficient pathway to 1,3,4-thiadiazoles. These methods often utilize mild and metal-free conditions.

One such protocol involves the iodine-mediated oxidative C-S bond formation. A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by treatment with iodine, can produce 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Another example is the molecular iodine-promoted oxidative cyclization of a 2-amino-1,3,4-thiadiazole-based substrate with substituted phenyl isothiocyanates to yield 1,3,4-thiadiazole-fused- sbq.org.brnih.govCurrent time information in Bangalore, IN.-thiadiazole derivatives. nih.gov

Electrochemical methods also offer a green and practical approach. An electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones has been developed, which is catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and is free of external oxidants. rsc.org

Derivatization Strategies for the this compound Scaffold

The versatility of the this compound core lies in its potential for further functionalization, allowing for the creation of a wide array of derivatives with diverse properties.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thione group in this compound is a key site for derivatization through S-alkylation and S-acylation reactions.

S-Alkylation: This involves the reaction of the thione with an alkylating agent, typically in the presence of a base. For example, 5-mercapto-1,3,4-thiadiazole-2(3H)-thione derivatives can be alkylated at the sulfur atom. researchgate.net The reaction of 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione with N-(aryl)-2-chloroacetamides in the presence of potassium carbonate leads to the formation of new S-alkylated 1,3,4-thiadiazole derivatives. nih.gov Similarly, the reaction of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol with 2-bromoacetophenone (B140003) derivatives in acetone (B3395972) yields S-substituted products. nih.gov

S-Acylation: This involves the introduction of an acyl group onto the sulfur atom. While less common than S-alkylation in the provided context, solid-phase synthesis strategies have demonstrated the potential for acylation reactions on the 1,3,4-thiadiazole scaffold. acs.orgnih.gov

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione | N-(aryl)-2-chloroacetamides, K₂CO₃ | S-Alkylation | N-(Aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives | nih.gov |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | 2-bromoacetophenone derivatives | S-Alkylation | S-substituted 1,3,4-thiadiazole derivatives | nih.gov |

| Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | Alkylating/Acylating agents | S-Alkylation/S-Acylation | Diverse 1,3,4-thiadiazole analogs | acs.orgnih.gov |

N-Substitution and Functionalization

The nitrogen atom at the 3-position (N3) of the this compound ring is a key site for functionalization, most commonly through alkylation or acylation. The thione tautomer, which contains an N-H bond, readily participates in substitution reactions.

A notable synthetic route involves a multi-step process to achieve N-alkylation. In one such method, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) is first reacted with an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone, in the presence of a base like potassium hydroxide. The resulting ketone intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form a secondary alcohol. This alcohol intermediate undergoes a crucial intramolecular rearrangement and is subsequently reacted with various alkyl halides in the presence of a strong base, such as sodium hydride (NaH), to yield a series of N-alkylated 5-methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives. This method provides a pathway to derivatives that are not easily accessible through direct N-alkylation of the parent thione.

The table below summarizes the synthesis of various N-substituted 1,3,4-thiadiazol-2(3H)-one derivatives from the alcohol intermediate.

| Reactant (Alkyl Halide) | Product (N-Substituent) | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | Benzyl | DMF | NaH | 65 |

| 4-Nitrobenzyl bromide | 4-Nitrobenzyl | DMF | NaH | 70 |

| Ethyl bromoacetate | -CH₂COOEt | DMF | NaH | 58 |

| Propargyl bromide | Propargyl | DMF | NaH | 55 |

Introduction of Diverse Substituents at the C-5 Position

The introduction of substituents at the C-5 position is a cornerstone of 1,3,4-thiadiazole chemistry, allowing for significant structural diversity. The most prevalent method for constructing the C-5 substituted ring system involves the cyclization of thiosemicarbazide derivatives.

A common pathway begins with a 4-substituted thiosemicarbazide, which is cyclized using carbon disulfide (CS₂) in a basic medium, such as potassium hydroxide or sodium hydroxide in ethanol. organic-chemistry.orgencyclopedia.pub This reaction directly installs the thione group and incorporates the substituent from the thiosemicarbazide starting material at the C-5 position. For example, reacting 4-(4-nitrophenyl)thiosemicarbazide with CS₂ yields 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. organic-chemistry.org Similarly, starting from 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide leads to 5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione.

Another versatile approach is the one-pot synthesis from a carboxylic acid and thiosemicarbazide, often facilitated by a dehydrating agent or catalyst. mdpi.com For instance, using polyphosphate ester (PPE) as a mild additive allows for the reaction of a carboxylic acid with thiosemicarbazide to form the corresponding 5-substituted-2-amino-1,3,4-thiadiazole, which exists in tautomeric equilibrium with the thione form. mdpi.com

The following table showcases examples of C-5 substituted 1,3,4-thiadiazole-2(3H)-thiones synthesized via thiosemicarbazide cyclization.

| Starting Thiosemicarbazide | C-5 Substituent | Cyclizing Agent | Base/Catalyst | Reference |

|---|---|---|---|---|

| 4-(4-Nitrophenyl)thiosemicarbazide | 4-Nitrophenylamino | CS₂ | KOH | organic-chemistry.org |

| 4-(4-Chlorophenyl)hydrazinecarbothioamide | 4-Chlorophenylamino | CS₂ | NaOH | encyclopedia.pub |

| 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide | 4-(Trifluoromethyl)phenylamino | CS₂ | KOH | |

| Thiosemicarbazide (with Benzoic Acid) | Phenyl | - | PPE | mdpi.com |

Synthesis of Dimeric and Polymeric Forms of this compound Units

The synthesis of molecules containing multiple 1,3,4-thiadiazole units has led to the development of novel dimeric and polymeric materials. These structures are typically created by linking thiadiazole monomers through functional groups at the C-2 and C-5 positions.

A straightforward method to synthesize a dimeric structure involves using 2,5-dimercapto-1,3,4-thiadiazole (B142945) as a central building block. The two thiol groups can be functionalized through S-alkylation reactions. For example, the reaction of 2,5-dimercapto-1,3,4-thiadiazole with two equivalents of an alkyl halide, such as ethyl bromobutyrate, in the presence of a base like potassium carbonate, yields a symmetrical dimeric compound, diethyl 4,4'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)]dibutanoate. sciengine.com In this structure, the two butanoate ester units are bridged by the central thiadiazole ring. sciengine.com

Furthermore, polymeric materials incorporating the 1,3,4-thiadiazole-2-thione moiety have been synthesized. Chemical oxidative polymerization is a key technique used for this purpose. researchgate.net Monomers such as 2,5-dimercapto-1,3,4-thiadiazole (Bismuthiol I) and 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be polymerized to form materials like poly-2,5-dimercapto-1,3,4-thiadiazole (PBT) and poly-5-amino-1,3,4-thiadiazole-2-thiol (PAMT). researchgate.net These polymerization reactions create extended networks where the thiadiazole units are linked, often through disulfide bonds formed between the thiol groups. Additionally, 1,3,4-thiadiazole-2,5-dithiol (B7761095) can undergo copolymerization with various metal ions to form coordination polymers, which have applications in areas like the treatment of metal-polluted water. sigmaaldrich.com

Functionalization of Exocyclic Nitrogen Atoms

When a substituent at the C-5 position contains a nitrogen atom, such as an amino group, this exocyclic nitrogen provides another site for synthetic modification. The functionalization of this group is a common strategy to build more complex molecules.

Derivatives of 5-amino-1,3,4-thiadiazole-2(3H)-thione are key intermediates for these reactions. The exocyclic amino group can readily react with various electrophiles. For instance, new series of compounds have been prepared by reacting 5-amino-1,3,4-thiadiazole-2(3H)-thione with different aldehydes. researchgate.net Another widely used method is the reaction with α-halo-N-substituted acetamides. The reaction of a 5-(substituted-amino)-1,3,4-thiadiazole-2(3H)-thione with an N-(alkyl/aryl)-2-chloroacetamide in the presence of a base like potassium carbonate in a solvent such as acetone leads to the formation of N-substituted-2-[(5-(substituted-amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. organic-chemistry.org This reaction proceeds via S-alkylation of the thione group.

The table below illustrates the functionalization of the exocyclic amino group at the C-5 position.

| Thiadiazole Starting Material | Reactant | Resulting Functional Group | Reference |

|---|---|---|---|

| 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione | N,N-Diethyl-2-chloroacetamide | -S-CH₂-C(O)N(CH₂CH₃)₂ (on thione) | organic-chemistry.org |

| 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione | N-(3-Chlorophenyl)-2-chloroacetamide | -S-CH₂-C(O)NH(3-Cl-Ph) (on thione) | organic-chemistry.org |

| 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | 2-Bromo-1-(4-fluorophenyl)ethanone | -S-CH₂-C(O)-(4-F-Ph) (on thiol) | encyclopedia.pub |

| 5-Amino-1,3,4-thiadiazole-2(3H)-thione | Various Aldehydes | Schiff Bases (Imines) | researchgate.net |

Tautomerism and Structural Analysis of 1,3,4 Thiadiazole 2 3h Thione

Investigation of Thiol-Thione Tautomeric Equilibria

The equilibrium between the thiol and thione tautomers of 1,3,4-Thiadiazole-2(3H)-thione has been extensively studied using both experimental and computational methods. These investigations aim to determine which tautomer is more stable under various conditions and to quantify the energetic differences between them.

Spectroscopic techniques provide direct evidence for the predominant tautomeric form in different phases. In the solid state, X-ray crystallography has shown that derivatives of 1,3,4-thiadiazole-2-thione exist predominantly in the thione form. For instance, in 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, the crystal structure confirms the presence of the thione group, with molecules forming centrosymmetric dimers through N—H···S hydrogen bonds. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for distinguishing between the thiol and thione forms. The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically observed in the region of 1050-1250 cm⁻¹. Conversely, the thiol form would exhibit a characteristic S-H stretching vibration around 2500-2600 cm⁻¹, which is generally weak, and a C=N stretching band. Experimental IR and Raman spectra of related compounds, such as 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, have shown the presence of bands consistent with the thione tautomer in the solid state. nih.gov The absence of a significant S-H stretching band and the presence of a prominent N-H stretching band further support the dominance of the thione form. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy in solution also provides compelling evidence. In the ¹H NMR spectrum of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione in CDCl₃, a broad signal is observed at 13.7 ppm, which is characteristic of an N-H proton, strongly indicating the prevalence of the thione form in solution. nih.gov Similarly, studies on other substituted 1,3,4-thiadiazole-2(3H)-thiones have consistently shown a signal for the N-H proton, supporting the thione structure. dergipark.org.tr

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in corroborating experimental findings and providing quantitative insights into the relative stabilities of the tautomers. nih.govnih.gov Theoretical calculations on 1,3,4-thiadiazole (B1197879) derivatives consistently predict that the thione tautomer is energetically more stable than the thiol tautomer. nih.govmst.edu

For example, DFT calculations performed on 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione showed that after complete relaxation of twelve possible isomers (arising from tautomerism and internal rotations), the thione tautomer was found to be the most stable due to its lower energy. nih.gov These computational results align with the experimental spectroscopic data, which also point to the thione form as the dominant species. nih.gov The calculated vibrational frequencies for the thione tautomer show good agreement with the experimental IR and Raman spectra, further validating the computational model. nih.gov

Advanced Spectroscopic Characterization

A detailed analysis of the spectroscopic data provides a comprehensive understanding of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives.

The ¹H NMR spectrum provides key information about the proton environment. The chemical shift of the N-H proton in the thione form is particularly diagnostic, often appearing as a broad singlet at a downfield chemical shift, as seen in 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione at 13.7 ppm in CDCl₃. nih.gov In DMSO-d₆, the N-H proton of substituted 1,3,4-thiadiazol-2-amines has been observed in the range of 8.40 to 11.28 ppm. dergipark.org.tr

The ¹³C NMR spectrum offers insights into the carbon framework. The carbon atom of the C=S group (thiocarbonyl) is highly deshielded and resonates at a characteristic downfield chemical shift. For 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, this peak appears at 184.2 ppm. nih.gov The other carbon atom in the thiadiazole ring, C5, is also significantly deshielded due to its bonding to nitrogen and sulfur atoms. In substituted 1,3,4-thiadiazoles, the ring carbons typically resonate in the range of 159-169 ppm. dergipark.org.trsemanticscholar.org

Table 1: NMR Spectroscopic Data for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione in CDCl₃ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 13.7 (broad) | - |

| C=S | - | 184.2 |

| C-O | - | 165.6 |

| CH₂ | 4.4 (quartet) | 69.0 |

| CH₃ | 1.4 (triplet) | 14.0 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. The spectra are dominated by bands corresponding to the thione form.

A key feature in the IR spectrum is the N-H stretching vibration, which is typically observed around 3100 cm⁻¹. nih.gov The C=N stretching vibration of the thiadiazole ring appears around 1560 cm⁻¹. nih.gov The thiocarbonyl (C=S) stretching vibration, while characteristic, can be coupled with other vibrations and is often found in the fingerprint region. For 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, a complete vibrational assignment has been proposed based on both experimental spectra and DFT calculations. nih.gov

Table 2: Selected Vibrational Frequencies for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione (KBr, cm⁻¹) nih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | 3100 |

| C-H stretch | 2850 |

| C=N stretch | 1560 |

| C-O stretch | 1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 1,3,4-thiadiazole derivatives typically shows absorption maxima resulting from π → π* and n → π* transitions within the heterocyclic ring and the thione group. For 1,3,4-thiadiazole-2,5-dithiol (B7761095), a related compound, the UV-Vis spectrum has been recorded. spectrabase.com The absorption characteristics are influenced by the solvent polarity and the substituents on the thiadiazole ring. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive evidence for the molecular structure of compounds in the solid state. For this compound, crystallographic data confirms the prevalence of the thione tautomer. The Cambridge Crystallographic Data Centre (CCDC) has an entry for this compound with the deposition number 296662. nih.gov

Detailed crystallographic analysis of closely related derivatives, such as 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, offers valuable insights into the structural parameters of the core heterocyclic ring. nih.gov In the crystal structure of this derivative, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains. nih.gov The planarity of the thiadiazole ring is a key feature, and in the case of the pyridyl-substituted derivative, the dihedral angle between the pyridine (B92270) and thiadiazole rings is minimal, indicating a nearly coplanar arrangement. nih.gov

Below is a table summarizing the crystallographic data for a representative 1,3,4-thiadiazole derivative, 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, which illustrates the typical solid-state conformation. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₅N₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.837(3) |

| b (Å) | 15.971(5) |

| c (Å) | 6.694(2) |

| β (°) | 103.680(4) |

| Volume (ų) | 814.1(5) |

| Z | 4 |

Table 1: Crystallographic data for 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is characterized by the planarity of its five-membered ring. nih.gov This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the ring and contributes to its aromatic character. The pi-electron delocalization across the ring is a key factor in its stability. wikipedia.org

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the molecular geometry and electronic properties of 1,3,4-thiadiazole derivatives. These studies confirm the planar nature of the thiadiazole ring and provide detailed information on bond lengths and angles.

The table below presents typical bond lengths and angles for the 1,3,4-thiadiazole ring, as determined by X-ray analysis of the parent compound. researchgate.net

| Bond | Length (Å) | Angle | **Value (°) ** |

| S1-C2 | 1.725 | C5-S1-C2 | 86.4 |

| C2-N3 | 1.303 | S1-C2-N3 | 115.1 |

| N3-N4 | 1.373 | C2-N3-N4 | 111.7 |

| N4-C5 | 1.303 | N3-N4-C5 | 111.7 |

| C5-S1 | 1.725 | N4-C5-S1 | 115.1 |

Table 2: Selected bond lengths and angles for the 1,3,4-thiadiazole ring. researchgate.net

Theoretical and Computational Chemistry Studies on 1,3,4 Thiadiazole 2 3h Thione

Density Functional Theory (DFT) Calculations

DFT has been widely employed to investigate the thione-thiol tautomerism, molecular structure, electronic properties, and reactivity of the 1,3,4-thiadiazole (B1197879) core. These computational studies provide fundamental insights that complement experimental findings. A key aspect often investigated is the tautomeric equilibrium between the thione and thiol forms, which significantly influences the molecule's reactivity and interaction with biological targets. ptb.de

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of 1,3,4-thiadiazole derivatives are largely dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's chemical reactivity, kinetic stability, and electronic absorption characteristics.

Computational studies on various 1,3,4-thiadiazole derivatives reveal common features. For instance, in a study of 2-azido-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze the HOMO and LUMO energies. sciencepublishinggroup.com Similarly, investigations into fluorene-1,3,4-thiadiazole oligomers showed that the HOMO-LUMO gap energy decreases as the number of monomeric units increases, indicating enhanced electronic properties with chain extension. nih.gov For a single fluorene-1,3,4-thiadiazole unit, the calculated gap was 3.51 eV. nih.gov

In studies of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), the HOMO is typically localized over the entire molecule, while the LUMO is concentrated on the thiadiazole ring. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing bioactivity. A smaller energy gap implies a higher reactivity and a greater potential for charge transfer within the molecule.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for 1,3,4-Thiadiazole Derivatives

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.65 | -2.29 | 5.36 | nih.gov |

| Fluorene-1,3,4-thiadiazole (monomer) | B3LYP/6-31G(d) | N/A | N/A | 3.51 | nih.gov |

| 2-Azido-1,3,4-thiadiazole | B3LYP/6-311G(d,p) | -8.62 | -3.51 | 5.11 | sciencepublishinggroup.com |

N/A: Not available in the cited source.

Vibrational Frequency Predictions and Spectral Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and elucidating molecular structures. DFT calculations are instrumental in assigning experimental vibrational bands to specific atomic motions. Theoretical frequency calculations are typically performed, and the resulting wavenumbers are scaled by an appropriate factor to correct for anharmonicity and other systematic errors in the computational method.

A comprehensive vibrational analysis was performed for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole using DFT calculations. nih.gov The calculated vibrational wavenumbers showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. nih.gov Key vibrational modes for the 1,3,4-thiadiazole ring include C=N stretching, N-N stretching, C-S stretching, and various ring deformation and breathing modes. For example, the C=S (thione) stretching vibration is a characteristic band that helps to distinguish between the thione and thiol tautomers.

Table 2: Selected Calculated Vibrational Frequencies (scaled) and Assignments for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

| Assignment | Calculated Wavenumber (cm-1) | Reference |

|---|---|---|

| NH2 asymmetric stretching | 3530 | nih.gov |

| NH2 symmetric stretching | 3424 | nih.gov |

| C=N stretching | 1547 | nih.gov |

| NH2 scissoring | 1630 | nih.gov |

| N-N stretching | 1178 | nih.gov |

| C-S stretching | 850 | nih.gov |

Energetic and Thermodynamic Property Calculations

Computational chemistry provides a robust framework for determining the thermodynamic properties of molecules, such as the standard molar enthalpy of formation (ΔfH°m) and the standard molar Gibbs energy of formation (ΔfG°m). These values are critical for understanding the stability of different tautomers and conformers.

A combined experimental and computational thermochemical study of 2-mercapto-1,3,4-thiadiazole was conducted to determine its thermodynamic stability. ptb.de Quantum chemical calculations were performed to evaluate the tautomeric equilibrium between the thiol and thione forms in both the gas phase and in solution. ptb.de Such calculations typically involve geometry optimization followed by frequency calculations at a specified level of theory, from which thermodynamic parameters like enthalpy, entropy, and Gibbs free energy are derived. These studies are crucial for predicting the predominant tautomer under different conditions, which in turn dictates the molecule's chemical behavior. ptb.de

Reactivity Indices and Fukui Functions

DFT-based reactivity descriptors, also known as conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). They are calculated from the energies of the HOMO and LUMO and are used to predict the global reactivity of a molecule. For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity.

Development of Predictive Models for Biological and Chemical Activities

The 1,3,4-thiadiazole-2-thione scaffold is a common feature in compounds designed to exhibit a wide range of biological activities. QSAR models have been successfully developed to predict the efficacy of these derivatives as enzyme inhibitors and to guide the synthesis of more potent analogues.

One notable study developed a linear QSAR model for a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov The inhibitory activity was correlated with various physicochemical, topological, and electronic descriptors using stepwise linear regression. The resulting tetra-parametric model showed promising predictive power, indicating its utility in modeling carbonic anhydrase IX inhibitors. nih.gov A separate QSAR study on 1,3,4-thiadiazole derivatives as inhibitors of carbonic anhydrase isozymes hCA-II and hCA-IX revealed that for hCA-IX inhibition, decreasing hydrophobicity and introducing electron-releasing substituents might increase the activity. nih.gov

In another example, QSAR principles were applied to a series of novel 1,3,4-thiadiazole derivatives designed as α-glucosidase inhibitors. acs.org The structure-activity relationship (SAR) analysis showed that the inhibitory activity was significantly influenced by the nature and position of substituents on the phenyl ring attached to the thiadiazole core. Analogues with strong electron-withdrawing groups, such as a nitro group, showed enhanced inhibitory profiles compared to the standard drug, acarbose. acs.org These studies highlight the power of QSAR in identifying key molecular features responsible for a specific biological activity, thereby accelerating the drug discovery process.

Exploration of Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the exploration of descriptors that influence the biological activity of 1,3,4-thiadiazole-2(3H)-thione derivatives. nih.govtandfonline.comresearchgate.net These studies correlate molecular descriptors—physicochemical, topological, and electronic properties—with the observed biological activities of a series of compounds. tandfonline.com

For instance, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX revealed the importance of specific descriptors. nih.govtandfonline.comresearchgate.net The models developed in these studies often use a combination of descriptors to predict the inhibitory activity. A tetra-parametric model showed promising results, indicating the utility of this approach in modeling carbonic anhydrase IX inhibitors. nih.govresearchgate.net

Similarly, three-dimensional QSAR (3D-QSAR) studies have been performed on 1,3,4-thiadiazole derivatives to design novel anticonvulsants. nih.gov These studies map physicochemical determinants of binding, such as steric and electrostatic properties, onto the molecular structures to create master grids that visualize field contributions. nih.gov Such models provide guidelines for designing new compounds with enhanced activity.

The following table summarizes key molecular descriptors and their significance as identified in various studies:

| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

| Electronic | Dipole Moment | Correlates with the polarity and interaction capabilities of the molecule. | tandfonline.com |

| Electronic | Ionization Potential | Relates to the ease of electron removal and participation in charge-transfer interactions. | tandfonline.com |

| Physicochemical | Polarizability | Affects the molecule's ability to interact with biological targets through induced dipoles. | tandfonline.com |

| Topological | Valence Connectivity Index | Encodes the orientation, length, and presence of heteroatoms in substituents, influencing binding. | researchgate.net |

| Steric | Connolly Accessible Area | Represents the molecular surface area accessible to a solvent, impacting solubility and binding. | tandfonline.com |

These descriptors are crucial for understanding how structural modifications to the this compound scaffold can modulate its biological activity, guiding the rational design of new therapeutic agents.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions of this compound and its derivatives with biological macromolecules and material surfaces. These methods provide detailed insights into binding modes, affinities, and the stability of resulting complexes.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is widely used to predict how a ligand, such as a 1,3,4-thiadiazole derivative, binds to the active site of a receptor, typically a protein. nih.gov This technique helps in identifying the most likely binding orientation and conformation of the ligand within the receptor's binding pocket. For example, docking studies have been performed on 1,3,4-thiadiazole derivatives to investigate their potential as inhibitors of various enzymes, including urease, matrix metalloproteinase-9 (MMP-9), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govmdpi.com

In a study on urease inhibitors, docking calculations showed that newly synthesized 1,3,4-thiadiazole derivatives could bind more strongly to the receptor than a reference molecule. nih.gov Similarly, docking studies of derivatives targeting MMP-9 revealed that the nitrogen atoms of the amide and thiadiazole moieties play a key role in chelating with the zinc ion in the active site. nih.gov For VEGFR-2 inhibitors, docking simulations helped identify compounds with promising binding scores, comparable to known inhibitors like tivozanib. mdpi.com

The binding affinity, often expressed as a docking score or binding free energy, is a critical parameter predicted by these simulations. Lower binding energies typically indicate a more stable ligand-receptor complex. For instance, in a study of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a good correlation (r²=0.81) was found between the calculated and experimental binding free energies for a series of 1,3,4-thiadiazol-2(3H)-one derivatives. nih.gov

Analysis of Enzyme-Inhibitor Complex Interactions

Following the prediction of binding modes, molecular dynamics (MD) simulations are often employed to analyze the stability and dynamics of the enzyme-inhibitor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor.

For example, MD simulations of 1,3,4-thiadiazole derivatives complexed with MMP-9 demonstrated how conformational changes in the ligand, facilitated by (thio)ether moieties, can lead to more stable interactions within the enzyme's active site. nih.gov In another study, MD simulations were used to evaluate the stability of complexes between 1,3,4-thiadiazole derivatives and caspase-3 and COX-2. nih.gov The results showed that while the caspase-3 complex was less stable than a standard drug, the COX-2 complex was stable, with the ligand remaining within the binding pocket. nih.gov

These simulations also allow for a detailed analysis of the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and metal coordination. For instance, in the case of focal adhesion kinase (FAK) inhibitors, docking studies showed that a potent 1,3,4-oxadiazole-2(3H)-thione derivative formed key interactions with residues in the FAK active site. nih.gov Similarly, for VEGFR-2 inhibitors, the 1,3,4-thiadiazole moiety was found to be crucial for forming hydrogen bonds with key residues like ASN923, enhancing binding affinity. mdpi.com

The following table summarizes findings from various molecular docking and dynamics simulation studies on 1,3,4-thiadiazole derivatives:

| Target Enzyme | Key Findings | Reference |

| Urease | Docking calculations supported stronger binding of derivatives compared to the reference molecule. | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Nitrogen atoms of the thiadiazole and amide groups were key for chelating with Zn in the active site. | nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | The 1,3,4-thiadiazole moiety played a crucial role in hydrogen bonding and enhancing binding affinity. | mdpi.com |

| Protoporphyrinogen Oxidase (PPO) | A strong correlation was found between calculated and experimental binding free energies. | nih.gov |

| Caspase-3 and COX-2 | MD simulations revealed varying stability of the ligand-enzyme complexes. | nih.gov |

| Focal Adhesion Kinase (FAK) | A potent derivative showed significant interactions with key residues in the FAK active site. | nih.gov |

Adsorption Mechanism Studies on Material Surfaces

Theoretical studies, particularly those using DFT, are also instrumental in understanding the adsorption mechanism of this compound and its derivatives on material surfaces, which is crucial for applications such as corrosion inhibition. as-proceeding.com These studies investigate how the inhibitor molecules interact with the metal surface to form a protective film.

The adsorption process is influenced by the electronic properties of the inhibitor molecule. nih.gov The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the thiadiazole ring, allows for strong bonding to the metal surface. nih.gov DFT calculations can elucidate the nature of this bonding, which can be a combination of physical (electrostatic) and chemical (charge transfer) adsorption. nih.gov

For example, in the context of corrosion inhibition of mild steel, DFT calculations have shown that the adsorption of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine inhibitor occurs mainly through the interaction of the lone pair of electrons on the nitrogen atom of the thiadiazole ring with the metal surface. nih.gov The calculated free energy of adsorption can indicate the spontaneity of the process. nih.gov

Furthermore, computational studies can correlate the molecular structure of different thiadiazole derivatives with their corrosion inhibition efficiency. as-proceeding.com By analyzing parameters such as the energy of the HOMO and LUMO, dipole moment, and the distribution of electronic charge, researchers can predict which derivatives will be more effective inhibitors. This theoretical understanding complements experimental techniques like weight loss measurements and electrochemical impedance spectroscopy. nih.gov

Pharmacological and Biological Activities of 1,3,4 Thiadiazole 2 3h Thione Derivatives

Anticancer Activity

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated notable potential as anticancer agents, with their efficacy often linked to the substituents at the C2 and C5 positions of the thiadiazole ring.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

The cytotoxic effects of 1,3,4-thiadiazole derivatives have been evaluated against a range of human cancer cell lines, revealing promising antiproliferative activity.

For instance, a series of bis-sulfonamides incorporating the 1,3,4-thiadiazole ring displayed inhibitory effects on the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines, with GI50 values (concentration causing 50% cell growth inhibition) ranging from 0.74 to 10.0 μg/mL. nih.gov Another study reported the synthesis of 1,3,4-thiadiazole derivatives that showed antiproliferative activity against the human prostate cancer cell line PC3, with one compound achieving 89.2% growth inhibition at a concentration of 10 μM/mL. nih.gov

In the context of breast cancer, certain 1,3,4-thiadiazole derivatives have shown significant activity. For example, some derivatives tested against the MCF-7 human breast carcinoma cell line exhibited IC50 values between 1.01 and 2.04 µM. nih.gov Further research on MCF-7 and MDA-MB-231 breast cancer cells identified a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivative as having the strongest anti-proliferative activity, with IC50 values of 49.6 µM and 53.4 µM, respectively. researchgate.netnih.gov Another compound, ST10, also demonstrated potent activity against both cell lines, with an IC50 of 64.2 µM against MDA-MB-231. nih.gov

The liver cancer cell line HepG-2 has also been a target for these derivatives. One study found a particular 1,3,4-thiadiazole derivative to have significant anticancer activity against HepG-2 and MCF-7 cells, with IC50 values of 84.9 ± 5.9 µM and 63.2 ± 2.9 µM, respectively. nih.gov Additionally, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against the colon carcinoma cell line LoVo and the MCF-7 cell line, with IC50 values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole-2(3H)-thione Derivatives against Various Cancer Cell Lines

| Cancer Cell Line | Cell Line Type | Derivative Type | Key Findings |

|---|---|---|---|

| HCT116 | Human Colon Cancer | Bis-sulfonamides with 1,3,4-thiadiazole ring | GI50 values ranging from 0.74–10.0 μg/mL. nih.gov |

| H460 | Human Lung Cancer | Bis-sulfonamides with 1,3,4-thiadiazole ring | GI50 values ranging from 0.74–10.0 μg/mL. nih.gov |

| PC3 | Human Prostate Cancer | Condensation products of this compound derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine | 89.2% growth inhibition at 10 μM/mL. nih.gov |

| MCF-7 | Human Breast Cancer | Various 1,3,4-thiadiazole derivatives | IC50 values in the range of 1.01–2.04 µM for some derivatives. nih.gov |

| MDA-MB-231 | Human Breast Cancer | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | IC50 value of 53.4 µM. researchgate.netnih.gov |

| HepG-2 | Human Liver Cancer | Pyrazoline-based 1,3,4-thiadiazoles | IC50 value of 84.9 ± 5.9 µM. nih.gov |

| LoVo | Human Colon Carcinoma | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | IC50 value of 2.44 µM after 48h incubation. mdpi.comnih.gov |

Molecular Mechanisms of Antitumor Action

The antitumor effects of 1,3,4-thiadiazole derivatives are attributed to several molecular mechanisms, including the induction of apoptosis, modulation of oxidative stress, and perturbation of key signaling pathways.

A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these derivatives can trigger apoptosis in cancer cells. For example, some derivatives were found to increase the proportion of apoptotic cells in both LoVo and MCF-7 cell lines, with the effect being more pronounced after 48 hours of exposure. mdpi.com This apoptotic induction is often mediated through the modulation of key proteins involved in the process. mdpi.com

The disruption of DNA replication is another key aspect of their anticancer activity. mdpi.comnih.gov Because the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, these compounds can interfere with DNA synthesis, thereby inhibiting the proliferation of cancer cells. mdpi.comnih.govnih.gov

Furthermore, some 1,3,4-thiadiazole derivatives act as inhibitors of crucial enzymes involved in cancer progression. For instance, they have been identified as inhibitors of carbonic anhydrases (CA), with some compounds showing significant inhibition of CA II and CA IX isozymes. nih.gov They have also been found to inhibit other key proteins such as focal adhesion kinase (FAK) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that enhance the anticancer efficacy of 1,3,4-thiadiazole derivatives.

A crucial factor is the nature of the substituent at the C-5 position of the thiadiazole ring. mdpi.com The introduction of an aromatic ring at this position has been shown to enhance the anticancer effect. nih.gov The specific substituents on this aromatic ring, as well as the type of substituent on the amino group, also significantly influence the compound's efficacy. nih.gov For example, SAR analysis has indicated that an aromatic ring and electron-withdrawing substituents tend to promote anticancer activity. mdpi.com

In some series of derivatives, the presence of a trifluoromethyl (CF3) group has been shown to significantly increase biological activity. mdpi.com Similarly, the substitution of a hydrogen atom at the 1-position of a linked pyrazole (B372694) ring with a phenyl group has been found to improve anticancer activity. mdpi.com

Selective Inhibition of Cancer-Related Biological Targets

Research has highlighted the ability of 1,3,4-thiadiazole derivatives to selectively inhibit biological targets that are critical for cancer cell survival and proliferation.

In silico studies have suggested that a likely mechanism of action for some of these compounds involves the activation of Caspase 3 and Caspase 8, key executioner enzymes in the apoptotic pathway, as well as the activation of BAX proteins, which are pro-apoptotic. researchgate.netnih.gov The apoptotic mechanism has been shown to involve an increase in the Bax/Bcl-2 ratio and the concentration of caspase 9. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have been tested against a variety of Gram-positive and Gram-negative bacterial strains, showing a range of potencies.

In one study, synthesized 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecium (Gram-positive), and Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). nih.gov Another study reported that Schiff base complexes of 1,3,4-thiadiazole showed higher activity against S. aureus, S. epidermidis, E. coli, P. mirabilis, C. freundii, and P. aeruginosa compared to conventional antibiotics. researchgate.netresearchgate.net

The substitution pattern on the thiadiazole ring plays a significant role in determining the antibacterial spectrum and potency. For instance, it has been observed that halogens attached to a phenyl-1,3,4-thiadiazole moiety tend to increase antibacterial activity, with a preference for Gram-positive bacteria. neliti.com In contrast, oxygenated substituents on the phenyl ring appear to confer antifungal activity. neliti.com Some thio-ether derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole showed moderate antibacterial activity against both Gram-positive and Gram-negative strains, with the activity being dependent on the substitution at the mercapto group. neliti.com

Table 2: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Gram Type | Derivative Type | Key Findings |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Schiff base complexes | Higher activity than some conventional antibiotics. researchgate.netresearchgate.net |

| Staphylococcus epidermidis | Gram-Positive | Schiff base complexes | Higher activity than some conventional antibiotics. researchgate.netresearchgate.net |

| Escherichia coli | Gram-Negative | Nitro derivatives | Moderate activity observed. neliti.com |

| Pseudomonas aeruginosa | Gram-Negative | Schiff base complexes | Higher activity than some conventional antibiotics. researchgate.netresearchgate.net |

| Various Gram-positive and Gram-negative strains | Both | Thio-ether derivatives | Moderate activity observed, dependent on substitution. neliti.com |

Antifungal Efficacy against Pathogenic Fungi

Derivatives of this compound have demonstrated notable antifungal activity against a spectrum of pathogenic fungi. Research has highlighted the potential of these compounds, particularly against various Candida species, which are common culprits in human fungal infections.

One study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which emerged as a highly active agent against several pathogenic fungi, including azole-resistant strains of Candida. nih.gov The minimum inhibitory concentration (MIC) values for this compound ranged from 8 to 96 μg/ml, indicating potent antifungal action. nih.gov Another research effort synthesized a series of 1,3,4-thiadiazole derivatives and tested their efficacy against eight different Candida species. nih.gov Among the synthesized compounds, two derivatives, 3k and 3l, exhibited particularly strong antifungal effects. nih.gov Furthermore, newly synthesized 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives have shown fungicidal effects against yeast belonging to the Candida species. journalcsij.com The broad-spectrum antifungal potential of the 1,3,4-thiadiazole scaffold has been noted in several reviews, with some derivatives showing promise against black fungus as well. mdpi.com

The following table summarizes the antifungal activity of selected this compound derivatives against various pathogenic fungi.

| Derivative | Fungal Species | Activity | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species (including azole-resistant strains) | MIC: 8-96 μg/ml | nih.gov |

| 1,3,4-Thiadiazole derivatives 3k and 3l | Candida species | Notable antifungal effects | nih.gov |

| 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives | Candida species | Fungicidal effect | journalcsij.com |

Evaluation of Antiviral Properties

The antiviral potential of this compound derivatives has been explored against various viral pathogens. A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and synthesized, showing promising in vivo protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com One compound, in particular, E2, demonstrated an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.com

Furthermore, the 1,3,4-thiadiazole scaffold has been investigated for its activity against the Human Immunodeficiency Virus (HIV). The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered a valuable pharmacophore for anti-HIV-1 activity. nih.gov Structure-activity relationship (SAR) studies have suggested that the electronic properties of substituents on the N-aryl group significantly influence the antiviral potency. For instance, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring has been shown to enhance anti-HIV activity. nih.gov

The table below presents the antiviral activity of specific this compound derivatives.

| Derivative | Virus | Activity | Reference |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 μg/mL | mdpi.com |

| 2-amino-1,3,4-thiadiazole derivatives with electron-withdrawing groups | Human Immunodeficiency Virus (HIV-1) | Enhanced antiviral activity | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to several proposed mechanisms of action. For their antifungal activity, a primary mechanism involves the disruption of cell wall biogenesis. nih.gov Studies on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol revealed that treated fungal cells were unable to maintain their characteristic shape, formed giant cells, and exhibited flocculation. nih.gov Furthermore, these cells showed reduced osmotic resistance and formed buds lacking a proper chitin (B13524) covering. nih.gov This suggests that the compound interferes with the polymerization of cell wall components. nih.gov Another proposed antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Docking studies have suggested that some 1,3,4-thiadiazole derivatives can interact with the fungal 14-α-sterol demethylase enzyme, thereby inhibiting ergosterol production. nih.gov

In terms of antibacterial action, one of the proposed mechanisms is the inhibition of DNA gyrase B. researchgate.net This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The toxophoric –N–C–S moiety present in 1,3,4-thiadiazoles is also believed to be responsible for their broad range of biological activities. nih.gov

Anti-inflammatory Activity

In Vitro and In Vivo Assessment of Anti-inflammatory Potential

Derivatives of this compound have demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. A series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test, a standard in vivo model for evaluating acute inflammation. nih.gov

In another study, newly synthesized 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were also evaluated in the carrageenan-induced rat paw edema model. nih.gov One compound from this series, 5c, exhibited better anti-inflammatory activity than the standard drug, diclofenac. nih.gov Furthermore, a series of thiadiazole-thiazolidinone hybrids were synthesized, and several compounds from this series (6a, 6l, and 9) showed in vivo anti-inflammatory activity equivalent to or even higher than that of celecoxib (B62257) at the 3-hour interval, with the added benefit of a good gastrointestinal safety profile. nih.gov

The table below summarizes the in vivo anti-inflammatory activity of selected this compound derivatives.

| Derivative | In Vivo Model | Activity | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity | nih.gov |

| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole (5c) | Carrageenan-induced rat paw edema | Better activity than diclofenac | nih.gov |

| Thiadiazole-thiazolidinone hybrids (6a, 6l, 9) | Not specified | Equivalent to or higher than celecoxib | nih.gov |

Modulation of Inflammatory Biomarkers and Pathways (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is their ability to modulate inflammatory biomarkers and pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are crucial mediators of inflammation.

Several studies have highlighted the potential of these derivatives as COX inhibitors. Molecular docking studies have been employed to understand the binding interactions of these compounds with the active sites of COX-1 and COX-2. nih.govnih.gov For instance, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed as anti-inflammatory agents, with structure-based drug design revealing their mechanism of action and specificity against the COX-2 enzyme. nih.gov

Furthermore, some 1,3,4-thiadiazole derivatives have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), which could offer a more comprehensive anti-inflammatory strategy with potentially fewer side effects. nih.gov A series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their dual inhibitory activity. nih.gov One compound, 6l, was a potent COX-2 inhibitor (IC50 = 70 nM) with a high selectivity index (SI = 220) and also inhibited 15-LOX (IC50 = 11 µM). nih.gov

The table below details the COX-2 inhibitory activity of specific this compound derivatives.

| Derivative | Enzyme Target | Activity | Reference |

| Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | COX-2 | Specific inhibition | nih.gov |

| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole (5c) | COX-2 | Higher inhibition than diclofenac | nih.gov |

| Thiadiazole-thiazolidinone hybrid (6l) | COX-2 / 15-LOX | IC50 = 70 nM (COX-2), IC50 = 11 µM (15-LOX) | nih.gov |

Enzyme Inhibition Studies

The this compound scaffold has been identified as a versatile inhibitor of various enzymes implicated in different physiological and pathological processes.

One area of investigation has been their effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of 1,3,4-thiadiazole-2(3H)-thiones were synthesized and found to be potent inhibitors of tyrosinase, with kinetic studies indicating a mixed-type of inhibition. nih.gov These findings suggest their potential application in addressing hyperpigmentation. nih.gov

Another class of enzymes inhibited by these derivatives is the nucleotide pyrophosphatase phosphodiesterases (NPPs). A study on a series of 1,3,4-thiadiazole-2(3H)-thiones revealed their inhibitory activity against nucleotide pyrophosphatase phosphodiesterase 1 (NPP1), with a non-competitive type of inhibition. nih.gov

Furthermore, derivatives of 1,3,4-thiadiazole have been explored as urease inhibitors. nih.gov One study synthesized two series of compounds, with the 1,2,4-triazole-5-thione derivatives showing excellent urease inhibitory activity. nih.gov The most active compound exhibited un-competitive inhibition. nih.gov

In the context of metabolic disorders, novel 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and evaluated as α-glucosidase inhibitors. acs.org This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. Several synthesized compounds showed excellent inhibitory activity against the α-glucosidase enzyme. acs.org Additionally, some derivatives have been patented for their kynurenine-3-hydroxylase enzyme inhibitory activity. google.com

The table below provides a summary of the enzyme inhibitory activities of various this compound derivatives.

| Derivative | Enzyme Inhibited | Type of Inhibition | Reference |

| 1,3,4-Thiadiazole-2(3H)-thiones | Tyrosinase | Mixed-type | nih.gov |

| 1,3,4-Thiadiazole-2(3H)-thiones | Nucleotide pyrophosphatase phosphodiesterase 1 (NPP1) | Non-competitive | nih.gov |

| 1,2,4-Triazole-5-thione derivatives | Urease | Un-competitive | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | Excellent inhibitory activity | acs.org |

| 1,3,4-Thiadiazole derivatives | Kynurenine-3-hydroxylase | Inhibitory activity | google.com |

Carbonic Anhydrase (CA) Isozyme Inhibition (CAI, CAII, CAIX, CAXII)

Derivatives of this compound have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes. A study on a series of these derivatives revealed their inhibitory activity against human CA isozymes I and II (hCA I and hCA II) and the tumor-associated isozyme IX (hCA IX). nih.gov The inhibition constants (KI) for these compounds were found to be in the micromolar range, with values of 2.55-222 µM against hCA I, 2.0-433 µM against hCA II, and 1.25-148 µM against hCA IX. nih.gov

Notably, the compound 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide demonstrated significant inhibition of the tumor-associated hCA IX with a KI value of 1.25 µM. nih.gov This finding is particularly important as it represents a non-sulfonamide type of inhibitor with this level of activity. nih.gov Docking studies have suggested that the thione group of these derivatives acts as a zinc-binding moiety within the active site of CA II, which is a mechanism comparable to that of established sulfonamide-based CA inhibitors. nih.gov Further research has shown that some N-(1,3,4-thiadiazole-2-yl)acetamide derivatives exhibit even greater inhibitory activity against hCA I than the standard drug Acetazolamide, and most also show superior or comparable activity against hCA II. nih.gov

| Compound | Target Isozyme | Inhibition Constant (KI) |

| This compound Derivatives | hCA I | 2.55-222 µM |

| This compound Derivatives | hCA II | 2.0-433 µM |

| This compound Derivatives | hCA IX | 1.25-148 µM |

| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA IX | 1.25 µM |

| N-(1,3,4-thiadiazole-2-yl)acetamide Derivatives | hCA I | More potent than Acetazolamide |

| N-(1,3,4-thiadiazole-2-yl)acetamide Derivatives (most) | hCA II | Better or comparable to Acetazolamide |

Nucleotide Pyrophosphatases/Phosphodiesterases (NPP1) Inhibition

A series of 1,3,4-thiadiazole-2(3H)-thiones, alongside their 1,3,4-oxadiazole-2(3H)-thione analogs, have been synthesized and assessed for their ability to inhibit nucleotide pyrophosphatase phosphodiesterase 1 (NPP1) enzymes. nih.gov Kinetic analyses, including Dixon and Lineweaver-Burk plots, have shown that these compounds act as pure non-competitive inhibitors against both snake venom and pure human recombinant NPP1 enzymes. nih.gov This is evidenced by a decrease in the Vmax values without altering the Km values. nih.gov

Among the tested compounds, 5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione was identified as a particularly active inhibitor with an IC50 value of 66.47 µM and a Ki value of 100 µM against the snake venom NPP1 enzyme. nih.gov The most active compounds in this series were also found to be non-toxic in neutrophil viability assays. nih.gov

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki |

| This compound Derivatives | Snake Venom & Human Recombinant NPP1 | Non-competitive | - | - |

| 5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione | Snake Venom NPP1 | Non-competitive | 66.47 µM | 100 µM |

Tyrosinase Inhibition and Mechanisms of Binding

Derivatives of this compound have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. nih.gov The design of these inhibitors was guided by the structural details of the active sites of bacterial tyrosinase and potato catechol oxidase enzymes. nih.gov Kinetic studies have revealed that these compounds exhibit a mixed-type of inhibition. nih.gov

The binding mechanism involves the mono-dentate binding of the thiadiazole ring to the dicopper center within the active site of tyrosinase. nih.gov The hydrophobicity of the compounds also plays a significant role in their potent inhibitory action. nih.gov Substitutions at the C5 position of the thiadiazole ring are crucial for achieving high binding affinity to the enzyme. nih.gov In a separate study, 1,3,4-thiadiazole derivatives bearing Schiff base moieties were also found to be potent tyrosinase inhibitors, with one compound, 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol, exhibiting an exceptionally low IC50 value of 0.036 µM. nih.gov The inhibition kinetics for this class of derivatives were determined to be uncompetitive. nih.gov

| Compound Class | Inhibition Type | Key Binding Features | Example Compound | IC50 |

| 1,3,4-Thiadiazole-2(3H)-thiones | Mixed-type | Mono-dentate binding to dicopper center, hydrophobicity | - | - |

| 1,3,4-Thiadiazole derivatives with Schiff bases | Uncompetitive | Strong binding affinity to mushroom tyrosinase | 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol | 0.036 µM |

Urease Inhibition

A focused library of 1,3,4-thiadiazole-2(3H)-thiones has been designed and evaluated for their urease inhibitory activity. researchgate.net These compounds were found to inhibit urease in a concentration-dependent manner. researchgate.net Kinetic studies using Dixon and Lineweaver-Burk plots indicated that the inhibition is of a purely competitive type for all tested compounds. researchgate.net

The compound 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione was the most active in the series, with a Ki value of 2 µM. researchgate.net The proposed mechanism of action involves the compounds acting as ligand chelators, forming octahedral complexes with the urease enzymes in an orientation-specific manner. researchgate.net In other research, while some 1,3,4-thiadiazole derivatives did not show significant activity, related 1,2,4-triazole-5-thione derivatives demonstrated potent urease inhibition, with some compounds being more active than the standard drug thiourea (B124793). nih.gov

| Compound | Inhibition Type | Ki Value | Proposed Mechanism |

| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Competitive | 2 µM | Ligand chelation and formation of octahedral complexes with urease |

Exploration of Other Enzyme Targets (e.g., Metallo-β-lactamases, Matrix Metalloproteinases)

The therapeutic potential of 1,3,4-thiadiazole derivatives extends to other enzyme targets. nih.gov For instance, these compounds have been investigated as inhibitors of metallo-β-lactamases (MBLs), which are responsible for bacterial resistance to β-lactam antibiotics. nih.govnih.gov The triazole-thione scaffold has been shown to be suitable for binding to the catalytic site of dizinc (B1255464) metalloenzymes like MBLs. nih.gov

Furthermore, 1,3,4-thiadiazole derivatives have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN), a zinc-dependent ectopeptidase involved in tumor invasion. nih.gov These compounds displayed potent inhibitory activities against APN, with IC50 values in the micromolar range. nih.gov The molecular targets for 1,3,4-thiadiazoles also include matrix metalloproteinases (MMPs), highlighting the broad spectrum of enzymatic inhibition by this class of compounds. nih.gov

Antioxidant Activity

Free Radical Scavenging Capabilities

Derivatives of 1,3,4-thiadiazole have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. nih.govresearchgate.netsigmaaldrich.com In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened for their antioxidant activities. nih.govsigmaaldrich.com The compound N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, surpassing that of a standard drug. nih.govsigmaaldrich.com

The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net Studies on related heterocyclic compounds like 1,2,4-triazole-3-thiol derivatives have shown a strong correlation between their structure and antioxidant efficacy, with certain structural features enhancing their ability to neutralize free radicals. nih.gov The presence of electron-donating groups can contribute to the free radical scavenging capacity of these molecules. nih.gov

| Compound | Activity | Method |

| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Excellent antioxidant activity | - |

| Various nih.govnih.govnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives | Excellent antioxidant activity | DPPH method |

Mitigation of Oxidative Damage in Biological Systems

Derivatives of 1,3,4-thiadiazole have been investigated for their potential to mitigate oxidative damage in biological systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant properties of 1,3,4-thiadiazole derivatives make them promising candidates for therapeutic intervention. nih.govmdpi.com

Other Investigated Therapeutic Potentials

Beyond their well-documented activities, derivatives of this compound have been explored for a variety of other therapeutic applications.

Antihyperalgesic Effects

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antihyperalgesic agents, suggesting their utility in pain management. Research has shown that certain derivatives can modulate both central and peripheral pain pathways. nih.gov For instance, a series of newly synthesized 1,3,4-thiadiazole derivatives demonstrated significant antinociceptive effects in various animal models, including tail-clip, hot-plate, and acetic acid-induced writhing tests. nih.gov Notably, one compound with a (1,3-benzodioxol-5-ylmethyl)amino substitution exhibited specific antinociceptive activity through both central and peripheral mechanisms. nih.gov

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore for anticonvulsant activity. ajprd.comfrontiersin.org It is believed that these compounds exert their effects by modulating the GABAergic system, specifically by interacting with the GABAA receptor to increase chloride ion influx, which in turn inhibits neuronal firing. frontiersin.org The presence of electron-withdrawing groups on the thiadiazole ring has been associated with enhanced anticonvulsant potency. frontiersin.org A number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, with some compounds showing promising activity. nih.govresearchgate.netbiointerfaceresearch.com

Antileishmanial Activity

The search for new and effective treatments for leishmaniasis has led to the investigation of 1,3,4-thiadiazole derivatives. Nitroheterocyclic compounds, including those containing a nitrothiophene moiety, have shown promise as antiprotozoal agents. nih.gov In one study, a series of 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their activity against Leishmania major promastigotes. nih.gov A methylimidazole-containing derivative was identified as the most potent compound, exhibiting significantly greater activity than the standard drug, Glucantime. nih.gov

Antidiabetic Effects